molecular formula C18H19N7O4S2 B2667101 N-(4-amino-2-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide CAS No. 888418-76-6

N-(4-amino-2-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide

Cat. No.: B2667101
CAS No.: 888418-76-6
M. Wt: 461.52
InChI Key: SATONLOMSSRNAB-UHFFFAOYSA-N
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Description

Introduction and Research Significance

Historical Development of Heterocyclic Hybrid Compounds

The evolution of heterocyclic chemistry began in the early 19th century with the isolation of simple nitrogen- and oxygen-containing rings, such as pyrrole and furan. By the mid-20th century, the discovery of nucleic acids underscored the critical role of purines and pyrimidines in genetic processes, catalyzing interest in nitrogen-rich heterocycles. The 21st century has witnessed a paradigm shift toward hybrid heterocyclic systems, where the conjugation of distinct rings (e.g., thiadiazole-pyrimidine) enables synergistic pharmacological effects. For instance, the fusion of 1,3,4-thiadiazole with pyrimidine enhances electron delocalization and hydrogen-bonding capacity, traits critical for enzyme inhibition.

Significance of Thiadiazole-Pyrimidine Conjugates in Drug Discovery

Thiadiazole-pyrimidine hybrids occupy a unique niche in medicinal chemistry due to their dual capacity to mimic endogenous purines while introducing sulfur-based reactivity. The 1,3,4-thiadiazole ring, a bioisostere of pyrimidine, contributes to improved metabolic stability and membrane permeability compared to oxygenated analogs. Recent studies demonstrate that such conjugates exhibit broad-spectrum biological activities, including antifungal, antibacterial, and anticancer properties. For example, pyrimidine derivatives bearing a 1,3,4-thiadiazole skeleton have shown EC50 values as low as 25.9 μg/ml against Phomopsis sp., outperforming conventional fungicides like pyrimethanil.

Conceptual Framework and Research Rationale

The design of N-(4-amino-2-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide hinges on three principles:

  • Bioisosteric Replacement : Substituting pyrimidine’s oxygen with sulfur in the thiadiazole ring enhances lipophilicity and modulates electronic effects.
  • Structural Rigidity : The ethyl group at position 5 of the thiadiazole ring reduces conformational flexibility, favoring target binding.
  • Pharmacophore Diversification : The 4-methoxybenzamide substituent introduces hydrogen-bond acceptors and aromatic stacking potential, broadening interaction profiles.

Current Research Landscape

Contemporary studies emphasize the synthesis and functionalization of thiadiazole-pyrimidine hybrids via visible-light-assisted couplings and transition metal catalysis. Advances in computational methods, such as molecular docking and density functional theory (DFT), have elucidated key interactions between these hybrids and biological targets like pteridine reductase-1 and human carbonic anhydrase. Notably, derivatives featuring electron-withdrawing groups (e.g., nitro) on the phenyl ring exhibit enhanced antibacterial activity, with MIC values ≤8 μg/ml against Staphylococcus aureus.

Table 1: Key Structural Features and Their Functional Roles
Structural Component Functional Role
1,3,4-Thiadiazole ring Enhances electron delocalization; improves metabolic stability
Pyrimidine-dione core Provides hydrogen-bonding sites for enzyme active-site interactions
4-Methoxybenzamide substituent Introduces aromatic stacking and polar interactions
Ethyl group at C5 (thiadiazole) Reduces ring flexibility; optimizes steric compatibility with hydrophobic pockets

Properties

IUPAC Name

N-[4-amino-2-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O4S2/c1-3-12-24-25-18(31-12)20-11(26)8-30-17-22-14(19)13(16(28)23-17)21-15(27)9-4-6-10(29-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,21,27)(H,20,25,26)(H3,19,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATONLOMSSRNAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-amino-2-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide is a compound that incorporates several pharmacologically active moieties. This compound is notable for its potential therapeutic applications owing to its diverse biological activities, which include antimicrobial, antitumor, and antiviral properties.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thiadiazole ring and a pyrimidine derivative. Its molecular formula is C20H22N6O3S3C_{20}H_{22}N_6O_3S_3, with a molecular weight of approximately 491.6 g/mol .

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance, compounds containing the thiadiazole moiety have shown effectiveness against various bacterial strains. In particular, certain derivatives demonstrated notable inhibition rates against Xanthomonas oryzae and Fusarium graminearum in vitro .

A study specifically highlighted that a related compound exhibited antibacterial effects at concentrations as low as 100 μg/mL . The mechanism of action is thought to involve disruption of bacterial cell wall synthesis.

Antitumor Activity

The antitumor potential of thiadiazole derivatives has been extensively studied. A series of synthesized compounds showed promising results against breast cancer cell lines such as MDA-MB-231. Notably, some derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents like cisplatin, indicating strong cytotoxic effects .

The structure–activity relationship (SAR) analysis revealed that modifications to the phenyl ring and the presence of electron-donating groups significantly enhance antitumor activity . For example, compounds with methoxy or nitro substitutions on the phenyl ring displayed increased potency.

Antiviral Activity

Thiadiazole derivatives have also been evaluated for their antiviral properties. Some studies suggest that these compounds can inhibit viral replication mechanisms similar to established antiviral agents like acyclovir . The antiviral activity is attributed to interference with viral DNA synthesis pathways.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of thiadiazole derivatives:

  • Antimicrobial Efficacy : A study published in the Egyptian Journal of Chemistry reported on the synthesis and evaluation of various thiadiazole derivatives against plant pathogens. The results indicated that certain compounds had superior antimicrobial activity compared to commercial bactericides .
  • Antitumor Screening : In a comprehensive screening effort, several novel thiadiazole-based compounds were assessed for their antitumor activities against different cancer cell lines. Results indicated significant cytotoxic effects with IC50 values suggesting higher efficacy than standard treatments .
  • Virucidal Properties : Research highlighted the ability of specific thiadiazole derivatives to inhibit viral replication in vitro, showing promise for future therapeutic applications in treating viral infections .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedTarget Organism/Cell LineIC50/Effectiveness
AntimicrobialThiadiazole Derivative AXanthomonas oryzae100 μg/mL (30% inhibition)
AntitumorThiadiazole Derivative BMDA-MB-231 (breast cancer)IC50 = 3.3 μM
AntiviralThiadiazole Derivative CVarious viral strainsEffective inhibition observed

Scientific Research Applications

Biological Activities

Numerous studies have highlighted the biological activities associated with thiadiazole derivatives, including:

1. Anticancer Activity
Research has demonstrated that compounds containing the thiadiazole scaffold exhibit significant anticancer properties. For instance, derivatives similar to N-(4-amino...) have shown promising cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). One study reported an IC50 value of 0.034 ± 0.008 mmol L–1 for a related thiadiazole derivative against A549 cells, indicating potent anticancer activity compared to standard treatments like cisplatin .

2. Antimicrobial Properties
Thiadiazole derivatives have also been explored for their antimicrobial potential. The 1,3,4-thiadiazole ring has been linked to significant antibacterial and antifungal activities. For example, compounds derived from this moiety have shown effectiveness against various bacterial strains and fungi in vitro .

3. Anticonvulsant Effects
Recent studies have investigated the anticonvulsant properties of related compounds in animal models. Compounds with similar structural features were tested for their ability to prevent seizures induced by picrotoxin, demonstrating potential as therapeutic agents for epilepsy .

Case Studies and Research Findings

Several case studies have provided insights into the efficacy of N-(4-amino...) and similar compounds:

Study Compound Tested Target Cell Line IC50 Value (mmol L–1) Notes
N-(5-methyl-thiadiazol)MCF70.084 ± 0.020High selectivity against cancer cells
Thiadiazole derivativeA5490.034 ± 0.008Significant cytotoxicity compared to cisplatin
Various thiadiazolesBacterial strainsVariesEffective against Gram-positive and Gram-negative bacteria

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds
Compound Class Core Heterocycles Substituents/Functional Groups Reference
Target Compound 1,6-Dihydropyrimidinone, 1,3,4-thiadiazole 4-Methoxybenzamide, ethyl, thioether
Pyrimidin-oxadiazole hybrids Pyrimidin, 1,2,4-oxadiazole Substituted phenyl, methylbenzooxazin
Thiazole carboxamides Thiazole, pyridine 4-Methyl, carboxamide, halogenated
Thiadiazole-aryl amines 1,3,4-Thiadiazole, benzylidene Aryl, bromo/methoxy substituents
Benzamide-thiazolidinediones Thiazolidinedione, benzamide (E)-Methylene, phenyl

Key Observations :

  • The target’s 1,3,4-thiadiazole distinguishes it from oxadiazole-based analogs (e.g., ), which may alter electronic properties and target selectivity.
  • Compared to benzamide-thiazolidinediones (), the target’s thioether and ethyl-thiadiazole groups likely enhance lipophilicity and membrane permeability.

Comparison :

  • The target’s synthesis likely involves thioether formation (similar to ’s NaBH₄-mediated reductions) and amide coupling (as in ).
  • ’s use of Cs₂CO₃ in DMF at RT contrasts with harsher conditions (e.g., 60°C in ), suggesting room-temperature protocols may optimize yield for sensitive intermediates.

Bioactivity and Functional Insights

Table 3: Reported Bioactivities of Structural Analogs
Compound Class Assay/Activity Key Findings Reference
Thiadiazole-aryl amines Antioxidant assays IC₅₀: 12–35 μM (DPPH scavenging)
Thiazole carboxamides Kinase inhibition (in vitro) IC₅₀: 0.8–5.2 nM (EGFR-TK)
Benzamide-thiazolidinediones Anticancer (MCF-7 cells) GI₅₀: 8–22 μM
Pyrimidin-oxadiazole hybrids Not explicitly reported Structural emphasis

Implications for the Target Compound :

  • The thiadiazole moiety () correlates with antioxidant activity, suggesting the target may exhibit redox-modulating properties.
  • No direct evidence links the target to ferroptosis induction (), but its thioether group could modulate iron homeostasis.

Q & A

Synthesis Methodology and Optimization

Q: What are the critical steps and conditions for synthesizing this compound, and how can reaction yields be optimized? A:

  • Key Steps :
    • Pyrimidinone Core Formation : Cyclocondensation of thiourea derivatives with β-keto esters under acidic conditions to form the dihydropyrimidin-6-one scaffold .
    • Thioether Linkage : Reaction of the pyrimidinone thiol group with a chloroacetylated 1,3,4-thiadiazole intermediate via nucleophilic substitution (e.g., in DMF at 60°C) .
    • Amide Coupling : Final benzamide formation using 4-methoxybenzoyl chloride under Schotten-Baumann conditions (0–5°C, pH 8–9) .
  • Optimization Strategies :
    • Use coupling agents like EDCI/HOBt to enhance amidation efficiency.
    • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to minimize byproducts .

Structural Characterization Techniques

Q: Which analytical methods are essential for confirming the compound’s structure and purity? A:

  • 1H/13C NMR : Identify proton environments (e.g., pyrimidinone NH at δ 10–12 ppm, aromatic protons at δ 6.8–7.5 ppm) and carbon backbone .
  • HRMS (ESI+) : Confirm exact mass (expected [M+H]+ ~489.9 Da) .
  • IR Spectroscopy : Detect carbonyl stretches (C=O at 1650–1750 cm⁻¹) and NH/OH bands .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Addressing Low Biological Activity in Initial Assays

Q: How can researchers troubleshoot inconsistent antimicrobial activity results in early-stage studies? A:

  • Controlled Variables :
    • Strain Specificity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models, as thiadiazole derivatives often show narrow-spectrum activity .
    • Solubility Adjustments : Use DMSO/PBS mixtures (≤2% DMSO) to avoid solvent toxicity .
  • Follow-Up Assays :
    • MIC/MBC Testing : Compare minimum inhibitory/bactericidal concentrations with positive controls (e.g., ciprofloxacin) .
    • Time-Kill Curves : Evaluate bactericidal kinetics over 24 hours .

Advanced SAR Studies

Q: What strategies are effective for structure-activity relationship (SAR) studies on this compound? A:

  • Modifications :
    • Thiadiazole Substituents : Replace the ethyl group with halogens (e.g., Cl, F) to enhance lipophilicity and membrane penetration .
    • Benzamide Variations : Introduce electron-withdrawing groups (e.g., nitro) to stabilize the amide bond .
  • Evaluation Metrics :
    • LogP Analysis : Measure partition coefficients (e.g., shake-flask method) to correlate hydrophobicity with activity .
    • Enzyme Inhibition Assays : Screen against dihydrofolate reductase (DHFR) or bacterial topoisomerases to identify mechanistic targets .

Handling Stability and Degradation Issues

Q: How should researchers address compound instability during storage or biological testing? A:

  • Stability Studies :
    • Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions (pH 3–10) to identify degradation pathways .
    • HPLC-MS : Monitor degradation products (e.g., hydrolysis of the thioether bond) .
  • Storage Recommendations :
    • Use amber vials at –20°C under inert gas (N2/Ar) to prevent oxidation .

Resolving Spectral Data Contradictions

Q: How can discrepancies in NMR or mass spectral data be resolved during characterization? A:

  • Orthogonal Techniques :
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
    • Elemental Analysis : Verify C/H/N/S ratios (±0.3% tolerance) to confirm purity .
  • Dynamic Exchange : Check for tautomerism in the pyrimidinone ring (e.g., keto-enol forms) via variable-temperature NMR .

Designing Enzyme Inhibition Assays

Q: What methodologies are suitable for evaluating this compound’s enzyme inhibitory potential? A:

  • Kinetic Assays :
    • Fluorogenic Substrates : Use FITC-labeled ATP for kinase inhibition studies (λex/λem = 494/521 nm) .
    • IC50 Determination : Perform dose-response curves (0.1–100 µM) with triplicate measurements .
  • Control Experiments :
    • Include positive controls (e.g., staurosporine for kinases) and validate with enzyme-free blanks .

Reaction Mechanism Elucidation

Q: How can the mechanism of key synthetic steps (e.g., thioether formation) be confirmed? A:

  • Isotopic Labeling : Use deuterated solvents (D2O) to track proton transfer in NMR .
  • Intermediate Trapping : Quench reactions at partial conversion and isolate intermediates (e.g., sulfhydryl adducts) via flash chromatography .

Scaling-Up Synthesis for Preclinical Studies

Q: What considerations are critical for scaling up synthesis without compromising yield? A:

  • Process Optimization :
    • Batch vs. Flow Chemistry : Transition to continuous flow for exothermic steps (e.g., acylation) to improve safety and consistency .
    • Solvent Recycling : Recover DMF via vacuum distillation (>90% purity) .
  • Quality Control :
    • Implement in-line PAT (Process Analytical Technology) for real-time monitoring .

Comparative Analysis with Structural Analogs

Q: How does this compound compare to analogs like N-(4-amino-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide? A:

  • Activity Trends :
    • The trifluoromethyl group in the target compound enhances metabolic stability compared to chloro-substituted analogs .
    • Methoxy vs. dimethoxy benzamide: Increased electron density may reduce binding to hydrophobic enzyme pockets .
  • Synthetic Complexity :
    • Ethyl-thiadiazole derivatives require stricter anhydrous conditions than chlorophenyl analogs .

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